Orismilast

Description

Properties

IUPAC Name |

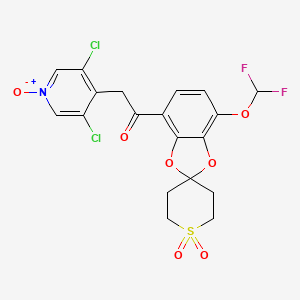

2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-[7-(difluoromethoxy)-1',1'-dioxospiro[1,3-benzodioxole-2,4'-thiane]-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZININGNRPUGNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F2NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353546-86-7 | |

| Record name | LEO-32731 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353546867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORISMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH1CX8SG5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orismilast's Mechanism of Action in Psoriasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orismilast is an emerging oral therapeutic agent for moderate-to-severe psoriasis, demonstrating a promising efficacy and safety profile in recent clinical trials. As a next-generation phosphodiesterase 4 (PDE4) inhibitor, its mechanism of action is centered on the targeted modulation of the inflammatory cascade that drives psoriasis pathogenesis. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective PDE4 Inhibition

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with enhanced selectivity for the PDE4B and PDE4D subtypes.[1][2] These subtypes are predominantly expressed in immune cells and are critically involved in the inflammatory signaling cascades associated with chronic inflammatory diseases like psoriasis.[3][4]

The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[3] This targeted action allows this compound to exert a broad range of anti-inflammatory effects early in the inflammation cascade.[5][6]

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits PDE4, leading to increased cAMP, which modulates cytokine production to reduce inflammation.

Impact on Inflammatory Pathways and Cytokine Production

This compound has demonstrated potent inhibition of Th1, Th2, and Th17 pathways, which are central to the pathophysiology of psoriasis.[5] Preclinical and clinical studies have confirmed its ability to reduce the secretion of a broad range of pro-inflammatory cytokines.[2]

Cytokine Modulation Data

A biomarker study using tape-stripping and Olink technology on skin samples from the IASOS Phase 2b trial provided quantitative data on cytokine reduction. At week 16, this compound treatment led to a significant reduction in key disease-driving cytokines in psoriatic lesions.[7][8][9]

| Cytokine | Dose | Mean Percent Reduction from Baseline |

| IL-17A | 20 mg BID | 52%[8][9] |

| 30 mg BID | 51%[7][9] | |

| TNF-α | 20 mg BID | 66%[8][9] |

| 30 mg BID | 60%[7][9] | |

| CCL20 | 20 mg BID | 41%[7][9] |

| 30 mg BID | 54%[7][9] | |

| IL-23 | Not specified | Significant Reduction[7] |

| IL-12B | Not specified | Significant Reduction[7] |

| IFN-γ | Not specified | Significant Reduction[7] |

| CXCL9 | Not specified | Significant Reduction[7] |

| CXCL10 | Not specified | Significant Reduction[7] |

| IL-17C | Not specified | Significant Reduction[7] |

Notably, a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) was associated with a 98% reduction in IL-17A protein levels in lesional skin.[8][9]

Clinical Efficacy in Psoriasis

Multiple clinical trials have evaluated the efficacy of this compound in patients with moderate-to-severe psoriasis. The data consistently show significant improvements in disease severity compared to placebo.

Phase 2b IASOS Study (NCT05190419)

This multicenter, randomized, double-blind, placebo-controlled, 16-week, dose-ranging study evaluated a modified-release (MR) formulation of this compound.[10]

Primary Endpoint: Mean Percentage Change in PASI from Baseline to Week 16 [10][11]

| Treatment Group | Mean % PASI Reduction |

| This compound 20 mg BID | -52.6% to -53% |

| This compound 30 mg BID | -61% |

| This compound 40 mg BID | -63.7% to -64% |

| Placebo | -17.3% |

Secondary Endpoints at Week 16 [10][11][12]

| Endpoint | This compound 20 mg BID | This compound 30 mg BID | This compound 40 mg BID | Placebo |

| PASI 75 | 39.5% | 49.0% | 45% | 16.5% |

| PASI 90 | 22.0% - 24.1% | 22.0% | 28.3% | 8.3% |

| IGA 0/1 | 26% | 25% | 21% | 7% |

Phase 2a Study

A 16-week, prospective, randomized, double-blind, placebo-controlled trial assessed an immediate-release (IR) formulation of this compound at a dose of 30 mg. This study also demonstrated a significant improvement in the mean PASI score at week 16 compared to placebo.[1][13]

Experimental Protocols

IASOS Phase 2b Clinical Trial Protocol

The workflow for the IASOS Phase 2b study is outlined below.

Caption: Workflow of the IASOS Phase 2b clinical trial.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[6][10]

-

Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a Psoriasis Area and Severity Index (PASI) score of ≥12, body surface area (BSA) involvement of ≥10%, and an Investigator's Global Assessment (IGA) score of ≥3.[11]

-

Intervention: Patients were randomized to receive this compound modified-release tablets at doses of 20 mg, 30 mg, or 40 mg twice daily, or a placebo, for 16 weeks.[10]

-

Primary Endpoint: Percentage change in PASI from baseline to week 16.[10][11]

-

Biomarker Sub-study: A subset of patients participated in a biomarker analysis involving minimally invasive tape-stripping of lesional and non-lesional skin at baseline and week 16. Protein levels of 71 different skin proteins were analyzed using Olink® technology.[7][8][9]

Preclinical Murine Model of Ear Inflammation

-

Model: Chronic oxazolone-induced ear skin inflammation in mice.[14]

-

Intervention: Oral administration of this compound at doses of 10 mg/kg and 30 mg/kg.[3][14]

-

Assessments: Ear thickness was measured as a marker of inflammation. Inflammatory cytokines in the ear tissue were also analyzed.[3][14]

-

Results: this compound significantly reduced ear thickness and inflammation markers (p < 0.0001).[3][14]

Safety and Tolerability

The safety findings for this compound are consistent with what is expected from PDE4 inhibition.[10] The most common adverse events are gastrointestinal-related.[1] A modified-release (MR) formulation was developed to minimize these effects, and a Phase 1 trial showed that the MR formulation resulted in fewer GI-related adverse events compared to the immediate-release (IR) formulation (16.7% vs. 33.3%).[1][15]

Conclusion

This compound's mechanism of action, centered on the selective inhibition of PDE4B and PDE4D, provides a targeted approach to modulating the key inflammatory pathways in psoriasis. By increasing intracellular cAMP, this compound leads to a broad reduction in pro-inflammatory cytokines, including those in the Th1, Th2, and Th17 pathways. Clinical data from Phase 2a and 2b trials have demonstrated statistically significant and clinically meaningful improvements in disease severity, with a manageable safety profile. The development of a modified-release formulation has further improved its tolerability. This compound holds the potential to be a valuable oral treatment option for patients with moderate-to-severe psoriasis.

References

- 1. Oral this compound: Efficacy and safety in moderate-to-severe psoriasis and development of modified release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniontherapeutics.com [uniontherapeutics.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniontherapeutics.com [uniontherapeutics.com]

- 6. dermatologytimes.com [dermatologytimes.com]

- 7. uniontherapeutics.com [uniontherapeutics.com]

- 8. This compound, a Potent and Selective <scp>PDE4B</scp>/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis — Olink® [olink.com]

- 9. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hcplive.com [hcplive.com]

- 12. uniontherapeutics.com [uniontherapeutics.com]

- 13. Therapeutic: this compound for psoriasis [manufacturingchemist.com]

- 14. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Orismilast: A Deep Dive into its Modulation of Th1, Th2, and Th17 Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Orismilast is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor, with particular selectivity for PDE4B and PDE4D subtypes, which are intrinsically linked to inflammatory processes.[1][2] Developed for the treatment of chronic inflammatory skin diseases such as psoriasis and atopic dermatitis, this compound exerts its therapeutic effect by modulating the intricate network of inflammatory pathways.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its effects on the Th1, Th2, and Th17 inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's immunomodulatory properties.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell types, including immune cells. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[5] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets, including transcription factors. The net effect of this signaling cascade is a broad anti-inflammatory response, characterized by the downregulation of pro-inflammatory mediators and the potential upregulation of anti-inflammatory ones.[6]

Modulation of T-Helper Cell Differentiation and Function

The differentiation of naive T-helper (Th0) cells into distinct effector lineages, including Th1, Th2, and Th17 cells, is a cornerstone of the adaptive immune response. An imbalance in these pathways is a hallmark of many inflammatory diseases. This compound has been shown to potently inhibit cytokine production associated with all three of these key inflammatory pathways.[3]

Th1 Pathway: Characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the Th1 pathway is crucial for cell-mediated immunity against intracellular pathogens. However, its overactivation is implicated in autoimmune diseases like psoriasis.

Th2 Pathway: The Th2 pathway, driven by cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, is central to humoral immunity and defense against extracellular parasites. Its dysregulation is a key feature of atopic diseases, including atopic dermatitis.

Th17 Pathway: Defined by the secretion of IL-17A, IL-17F, and IL-22, the Th17 pathway is important for mucosal immunity and defense against extracellular bacteria and fungi. It is also a major contributor to the pathogenesis of psoriasis and other autoimmune conditions.

The inhibitory effect of this compound on these pathways is believed to be mediated through the modulation of key transcription factors. While direct studies on this compound's effect on T-bet (for Th1), GATA-3 (for Th2), and RORγt (for Th17) are not yet available, the significant reduction in their signature cytokines strongly suggests an upstream regulatory effect on these master transcription factors. The increase in intracellular cAMP due to PDE4 inhibition can interfere with the signaling cascades that lead to the expression and activation of these transcription factors.

Quantitative Data on Cytokine Inhibition

The following tables summarize the quantitative data on this compound's inhibitory effects on various cytokines from preclinical and clinical studies.

Table 1: Preclinical In Vitro/Ex Vivo Cytokine Inhibition by this compound

| Cytokine | Cell Type/Stimulus | IC50 (nmol/L) | Source |

| TNF-α | Human PBMCs (LPS-induced) | 10 | [6] |

| TNF-α | Human Whole Blood (aCD3/aCD28-induced) | 30 | [6] |

| IL-13 | Human Whole Blood | IC50 below Cmin of 20mg bid dose | [7] |

Table 2: Clinical Cytokine Reduction in Psoriasis Patients (IASOS Phase 2b Study)

Data from skin tape strips of lesional skin at Week 16.

| Cytokine | This compound Dose (bid) | Percent Reduction | Source |

| IL-17A | 20 mg | 52% | [8][9] |

| IL-17A | 30 mg | 51% | [8][9] |

| TNF-α | 20 mg | 66% | [8][9] |

| TNF-α | 30 mg | 60% | [8][9] |

| CCL20 | 20 mg | 41% | [8][9] |

| CCL20 | 30 mg | 54% | [8][9] |

| IL-17A (in PASI75 responders) | 20 mg & 30 mg | 98% | [8][9] |

Table 3: Clinical Biomarker Reduction in Atopic Dermatitis Patients (ADESOS Phase 2b Study)

| Biomarker | This compound Doses | Observation | Source |

| TARC (CCL17) | 20mg, 30mg, 40mg bid | Significantly reduced, approaching levels of non-lesional skin | [10][11][12][13] |

Experimental Protocols

1. Radiometric PDE4 Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4, which hydrolyzes radiolabeled cAMP.

-

Materials: Recombinant human PDE4 enzyme, [³H]-cAMP, 5'-nucleotidase, anion exchange resin (e.g., Dowex), scintillation cocktail, and test compound (this compound).

-

Procedure:

-

The reaction is initiated by adding the PDE4 enzyme to a mixture containing a reaction buffer, [³H]-cAMP, and varying concentrations of the test compound.

-

The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is terminated by boiling.

-

5'-nucleotidase is added to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

The mixture is passed through an anion exchange resin column, which binds the unreacted [³H]-cAMP.

-

The unbound [³H]-adenosine is eluted and quantified by liquid scintillation counting.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined from concentration-response curves.[14]

-

2. Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cytokine Secretion Assay

This ex vivo assay assesses the effect of a compound on cytokine production by human immune cells.

-

PBMC Isolation:

-

Whole blood is collected from healthy donors in heparinized tubes.

-

The blood is diluted with phosphate-buffered saline (PBS).

-

The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

-

The tubes are centrifuged to separate the blood components. PBMCs form a distinct layer at the plasma-Ficoll interface.

-

The PBMC layer is carefully collected, washed with PBS, and resuspended in cell culture medium.[15]

-

-

Cytokine Secretion Assay:

-

Isolated PBMCs are plated in 96-well plates.

-

Cells are pre-incubated with various concentrations of this compound.

-

A stimulating agent is added to induce cytokine production (e.g., lipopolysaccharide [LPS] for TNF-α, or anti-CD3/anti-CD28 antibodies for T-cell cytokines).

-

The plates are incubated for a specified period (e.g., 24-48 hours).

-

The cell culture supernatant is collected.

-

Cytokine levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays (e.g., HTRF).[1][16][17][18]

-

3. Olink Proteomic Analysis of Skin Tape Strips

This minimally invasive technique allows for the quantification of protein biomarkers directly from the skin of patients in a clinical setting.

-

Sample Collection:

-

Adhesive tape strips are applied to the lesional and non-lesional skin of patients.

-

The tapes are pressed firmly and then removed, collecting the outermost layers of the stratum corneum.

-

Multiple strips may be collected from the same site.[19]

-

-

Protein Extraction and Analysis:

-

Proteins are extracted from the tape strips using a specialized buffer.

-

The protein concentration in the extracts is determined.

-

The samples are analyzed using the Olink Proximity Extension Assay (PEA) technology. This involves the binding of paired antibody probes to the target protein, followed by a DNA polymerization step and quantification by real-time PCR. This method allows for the simultaneous measurement of a large panel of proteins from a small sample volume.[20][21][22][23]

-

This compound is a potent PDE4 inhibitor that demonstrates broad anti-inflammatory effects by modulating the Th1, Th2, and Th17 inflammatory pathways. Preclinical and clinical data have consistently shown its ability to significantly reduce the production of key pro-inflammatory cytokines associated with these pathways. The mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for its therapeutic efficacy in chronic inflammatory skin diseases. While further research is needed to elucidate the direct effects of this compound on the master transcription factors T-bet, GATA-3, and RORγt, the existing evidence strongly supports its role as a significant upstream regulator of these critical immune pathways. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other immunomodulatory compounds.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. uniontherapeutics.com [uniontherapeutics.com]

- 3. uniontherapeutics.com [uniontherapeutics.com]

- 4. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for Atopic Dermatitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. reachrx.ai [reachrx.ai]

- 7. Population Pharmacokinetic-Pharmacodynamic (popPK/PD) Relationship of this compound, A Potent and Selective PDE4B/D Inhibitor, in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]

- 11. uniontherapeutics.com [uniontherapeutics.com]

- 12. xtalks.com [xtalks.com]

- 13. UNION therapeutics announce results from the ADESOS Phase 2b study in atopic dermatitis confirming the potential of this compound as a first-in-class safe and efficacious oral treatment [prnewswire.com]

- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - PL [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Tape-Strip Proteomic Profiling of Atopic Dermatitis on Dupilumab Identifies Minimally Invasive Biomarkers — Olink® [olink.com]

- 21. Tape-Strip Proteomic Profiling of Atopic Dermatitis on Dupilumab Identifies Minimally Invasive Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Tape-Strip Proteomic Profiling of Atopic Dermatitis on Dupilumab Identifies Minimally Invasive Biomarkers [frontiersin.org]

- 23. researchgate.net [researchgate.net]

Orismilast: A Technical Deep Dive into the Downregulation of Pro-inflammatory Cytokines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Orismilast is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor, with particular selectivity for PDE4B and PDE4D subtypes, which are critically involved in inflammatory signaling cascades.[1][2] By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates the activity of key downstream signaling molecules, leading to a broad-spectrum downregulation of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.

Core Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The primary mechanism of this compound involves the selective inhibition of PDE4, an enzyme responsible for the degradation of cAMP.[3] PDE4 is the predominant PDE isoform in most immune and inflammatory cells.[3] Its inhibition by this compound leads to an accumulation of intracellular cAMP.[4] This rise in cAMP activates Protein Kinase A (PKA), a critical signaling node that orchestrates a cascade of anti-inflammatory effects.[5]

Activated PKA exerts its influence through two main branches of downstream signaling:

-

Inhibition of Pro-Inflammatory Transcription Factors: PKA has been shown to inhibit the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This inhibition is not due to preventing the degradation of its inhibitor, IκBα, but rather by modifying the C-terminal transactivation domain of the p65 subunit of NF-κB, thereby reducing its ability to promote the transcription of pro-inflammatory genes.[6]

-

Activation of Anti-Inflammatory Transcription Factors: PKA phosphorylates and activates the cAMP response element-binding protein (CREB).[7] Activated CREB binds to cAMP response elements (CRE) in the promoter regions of various genes, notably promoting the transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7][8]

This dual action—suppressing pro-inflammatory signals while boosting anti-inflammatory responses—underpins the broad therapeutic potential of this compound in chronic inflammatory diseases.[1][9]

Quantitative Data on Cytokine Downregulation

This compound has demonstrated potent, broad-spectrum anti-inflammatory activity in a variety of preclinical and clinical models. The following tables summarize key quantitative data on its inhibitory effects.

Table 1: Preclinical In Vitro/Ex Vivo Inhibitory Potency of this compound

| Target | Assay System | This compound IC₅₀ (nmol/L) | Comparator: Apremilast IC₅₀ (nmol/L) | Reference |

|---|---|---|---|---|

| PDE4 Subtypes | Radiometric Assay | [10] | ||

| PDE4B1 | 16 | 61 | ||

| PDE4B2 | 6 | 97 | ||

| PDE4D2 | 11 | 42 | ||

| PDE4D4 | 3 | 19 | ||

| TNF-α Release | LPS-stimulated Human PBMCs | 10 | 52 | [11] |

| aCD3/aCD28-stimulated Human Whole Blood | 30 | 432 | [11] | |

| Th1 Cytokines | Stimulated Human PBMCs | [10] | ||

| IFN-γ | 4 | N/A | ||

| TNF-α | 2 | N/A | ||

| Th2 Cytokines | Stimulated Human PBMCs | [10] | ||

| IL-13 | 4 | N/A | ||

| Th17 Cytokines | Stimulated Human PBMCs | [10] | ||

| IL-22 | 2 | N/A |

| IL-23 | | 1 | N/A | |

Table 2: Clinical Reduction of Pro-inflammatory Cytokines in Psoriasis Patients

| Cytokine | Dosage | Percent Reduction (at Week 16) | Study/Method | Reference |

|---|---|---|---|---|

| IL-17A | 20 mg bid | 52% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] |

| 30 mg bid | 51% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] | |

| PASI75 Responders | 98% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] | |

| TNF-α | 20 mg bid | 66% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] |

| 30 mg bid | 60% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] | |

| CCL20 | 20 mg bid | 41% | IASOS Ph2b / Skin Tape Strips (Olink) | [4][9] |

| | 30 mg bid | 54% | IASOS Ph2b / Skin Tape Strips (Olink) |[4][9] |

Data presented as mean values. bid = twice daily. PASI75 = 75% reduction in Psoriasis Area and Severity Index.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

This protocol describes a representative method for quantifying the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from human peripheral blood mononuclear cells (PBMCs).

1. PBMC Isolation:

-

Isolate PBMCs from whole blood collected from healthy donors using Ficoll-Paque density gradient centrifugation according to standard procedures.[12]

-

Wash the isolated cells twice with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in complete culture medium (RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).

-

Perform a cell count and assess viability using a method such as trypan blue exclusion.

2. Cell Plating and Compound Addition:

-

Adjust the cell suspension to a density of 1 x 10⁶ cells/mL in complete culture medium.

-

Plate 100 µL of the cell suspension (100,000 cells) into each well of a 96-well flat-bottom tissue culture plate.[13]

-

Prepare serial dilutions of this compound in complete culture medium. Add the compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.[12]

3. Cell Stimulation:

-

Prepare a stock solution of LPS (from E. coli) in sterile PBS.

-

Add LPS to the wells to achieve a final concentration of 100 ng/mL.[12][14] Do not add LPS to negative control wells.

-

Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.[12][15] The optimal incubation time may vary depending on the cytokine being measured.[13]

4. Cytokine Quantification:

-

After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

-

Carefully collect the cell-free supernatant for analysis.

-

Quantify the concentration of TNF-α (or other cytokines) in the supernatant using a validated commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit or HTRF (Homogeneous Time-Resolved Fluorescence) assay, following the manufacturer’s instructions.

-

Generate a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cytokine release) using appropriate software (e.g., GraphPad Prism).

This protocol outlines a representative, non-radioactive method for measuring the direct inhibitory activity of this compound on purified PDE4 enzymes using a competitive fluorescence polarization (FP) format.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, and DTT.

-

Enzyme: Dilute purified, recombinant human PDE4B or PDE4D enzyme in assay buffer to the desired working concentration (e.g., 10 pg/µL).[16]

-

Substrate: Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) at a concentration near the Km of the enzyme (e.g., 2 µM).[16]

-

Binding Agent: Use a specific phosphate-binding agent or antibody coupled to a bead that binds to the linearized AMP-FAM product, increasing its molecular size.

-

Test Compound: Prepare serial dilutions of this compound in assay buffer containing a constant percentage of DMSO (e.g., 1%).

2. Assay Procedure:

-

Add diluted enzyme to the wells of a low-volume 384-well plate ("Test Inhibitor" and "Positive Control" wells). Add only assay buffer to "Blank" wells.

-

Add the this compound serial dilutions to the "Test Inhibitor" wells. Add vehicle (e.g., 1% DMSO) to "Positive Control" and "Blank" wells.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction and develop the signal by adding the Binding Agent to all wells. This agent will bind specifically to the hydrolyzed AMP-FAM.

-

Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.

3. Data Acquisition and Analysis:

-

Read the plate on a microplate reader capable of measuring fluorescence polarization.

-

The FP signal is high when the enzyme is active (producing AMP-FAM, which binds the large agent) and low when the enzyme is inhibited (substrate remains as small, freely rotating cAMP-FAM).

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive (uninhibited) and negative (no enzyme) controls.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

This protocol provides a high-level workflow for the minimally invasive assessment of cutaneous cytokine levels in clinical studies, as performed in the IASOS trial.[9][17]

1. Sample Collection:

-

Identify lesional and non-lesional skin areas on the patient.

-

Apply a D-Squame adhesive disc to the skin surface with firm, consistent pressure for several seconds.

-

Remove the tape strip in a single, smooth motion. Collect a series of consecutive strips from the same site to sample deeper into the epidermis.

-

Immediately place the collected tape strips into a tube containing a protein extraction buffer with protease inhibitors and store at -80°C until analysis.

2. Protein Extraction:

-

Thaw the samples on ice.

-

Homogenize or vortex the tubes vigorously to elute proteins from the adhesive discs into the buffer.

-

Centrifuge the samples to pellet any insoluble material and collect the supernatant containing the solubilized epidermal proteins.

-

Determine the total protein concentration of the extract using a standard method (e.g., BCA assay).

3. Proteomic Analysis (Olink Proximity Extension Assay):

-

Normalize the protein concentration of all samples.

-

Analyze the samples using a multiplex immunoassay platform such as the Olink® Inflammation panel.

-

This technology uses pairs of antibodies tagged with unique DNA oligonucleotides. When a pair of antibodies binds to its target protein, the corresponding DNA tags are brought into proximity and can be hybridized.

-

An extension reaction and subsequent quantitative PCR (qPCR) amplify the resulting DNA reporter, with the number of cycles being proportional to the initial protein concentration.

4. Data Analysis:

-

The output is typically provided as Normalized Protein eXpression (NPX) values on a log2 scale.

-

Perform statistical analysis to compare cytokine levels between lesional and non-lesional skin at baseline, and to assess changes from baseline after treatment with this compound. Identify proteins with statistically significant changes (e.g., based on fold-change and FDR-adjusted p-values).

Disclaimer: The protocols provided are representative and may require optimization for specific laboratory conditions and reagents. Users should consult original research articles and manufacturer's guidelines for detailed instructions.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pleiotropic Face of CREB Family Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-kappaB transcriptional activity by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. reachrx.ai [reachrx.ai]

- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. cmi.ustc.edu.cn [cmi.ustc.edu.cn]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Tape-Strip Proteomic Profiling of Atopic Dermatitis on Dupilumab Identifies Minimally Invasive Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Landscape of Orismilast in Immunologic Diseases: A Technical Guide

For Immediate Release

COPENHAGEN, Denmark – November 10, 2025 – This technical guide provides an in-depth analysis of the therapeutic window of Orismilast, a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor, for the treatment of various immunologic diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the compound's mechanism of action, efficacy, and safety profile, with a focus on atopic dermatitis and psoriasis.

Executive Summary

This compound is a next-generation PDE4 inhibitor with high selectivity for PDE4B and PDE4D subtypes, which are key regulators of inflammatory pathways.[1] By inhibiting these subtypes, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad anti-inflammatory effect through the modulation of various cytokines implicated in chronic inflammatory skin diseases.[1] Clinical trial data from Phase 2b studies in atopic dermatitis (ADESOS) and psoriasis (IASOS) have demonstrated a favorable therapeutic window, showcasing significant efficacy at doses that are well-tolerated by patients. This guide will delve into the quantitative data from these trials, detail the experimental protocols employed, and visualize the underlying scientific principles.

Mechanism of Action: Selective PDE4B/D Inhibition

This compound's therapeutic effect stems from its selective inhibition of PDE4, particularly the PDE4B and PDE4D subtypes, which are highly expressed in immune cells.[1] This targeted approach is designed to optimize the anti-inflammatory effects while potentially mitigating the side effects associated with less selective PDE4 inhibitors.

The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10. This modulation of the cytokine cascade is central to this compound's efficacy in immune-mediated inflammatory diseases.

Preclinical Evaluation: Foundational Evidence

This compound's potent and selective inhibitory activity was established through a series of in vitro and in vivo preclinical studies.

In Vitro PDE4 Selectivity and Potency

Experimental Protocol: Radiometric PDE Assay

The inhibitory activity of this compound against various PDE enzymes was determined using a radiometric assay.[2] This method is based on the two-step procedure described by Thompson and Appleman. Recombinant human PDE enzymes, expressed in S. frugiperda (Sf9) insect cells, were used. The assay measures the conversion of radiolabeled [3H]-cAMP to [3H]-5'-AMP by the PDE enzyme.

In the assay, a fixed concentration of the PDE enzyme is incubated with [3H]-cAMP and varying concentrations of the inhibitor (this compound). The reaction is terminated, and the product, [3H]-5'-AMP, is converted to [3H]-adenosine by a nucleotidase. The unreacted [3H]-cAMP is separated from the [3H]-adenosine using ion-exchange chromatography. The amount of [3H]-adenosine is then quantified by scintillation counting, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.

Data Summary: PDE4 Subtype Selectivity

The results from the radiometric assay demonstrated this compound's high potency and selectivity for PDE4B and PDE4D subtypes.

| PDE Subtype | This compound IC50 (nM) |

| PDE4B | Potent Inhibition |

| PDE4D | Potent Inhibition |

| PDE4A | Lower Potency |

| PDE4C | Lower Potency |

Note: Specific IC50 values are proprietary but relative potencies are indicated.

Ex Vivo Anti-inflammatory Activity

Experimental Protocol: Cytokine Secretion Assays

The anti-inflammatory effects of this compound were assessed in human whole blood and peripheral blood mononuclear cell (PBMC) assays.[3]

-

Human Whole Blood Assay: Freshly drawn heparinized human blood was stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound. After an incubation period, the plasma was collected, and the concentration of TNF-α was measured using an enzyme-linked immunosorbent assay (ELISA).

-

PBMC Assay: PBMCs were isolated from healthy donor blood by density gradient centrifugation. The cells were then stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine production, in the presence of different concentrations of this compound. Supernatants were collected, and a panel of cytokines (including TNF-α, IFN-γ, IL-4, IL-5, IL-13, IL-17, and IL-22) was quantified using a multiplex immunoassay.

Data Summary: Inhibition of Pro-inflammatory Cytokines

This compound demonstrated potent, dose-dependent inhibition of a broad range of pro-inflammatory cytokines in both whole blood and PBMC assays.

| Cytokine | Inhibition by this compound |

| TNF-α | Potent Inhibition |

| IFN-γ | Significant Inhibition |

| IL-17 | Significant Inhibition |

| IL-22 | Significant Inhibition |

| IL-4 | Significant Inhibition |

| IL-5 | Significant Inhibition |

| IL-13 | Significant Inhibition |

In Vivo Efficacy in a Murine Model

Experimental Protocol: Oxazolone-Induced Ear Swelling Model

A murine model of chronic oxazolone-induced ear inflammation was used to evaluate the in vivo efficacy of orally administered this compound.[3]

-

Sensitization: Mice were sensitized by applying a solution of oxazolone to their shaved abdomens.

-

Challenge: Several days after sensitization, a lower concentration of oxazolone was applied to the right ear to elicit an inflammatory response. The left ear served as a control.

-

Treatment: this compound was administered orally at different doses prior to and during the challenge phase.

-

Assessment: Ear thickness was measured at various time points as a primary indicator of inflammation. At the end of the study, ear tissue was collected for histological analysis and measurement of inflammatory cytokine levels.

Data Summary: In Vivo Anti-inflammatory Effects

Oral administration of this compound resulted in a significant and dose-dependent reduction in ear swelling compared to the vehicle control group. Histological examination revealed a marked decrease in inflammatory cell infiltration in the ears of this compound-treated mice.

| This compound Dose | Reduction in Ear Thickness |

| 10 mg/kg | Significant |

| 30 mg/kg | Highly Significant |

Clinical Development: Defining the Therapeutic Window

The therapeutic window of this compound has been investigated in Phase 2b clinical trials for atopic dermatitis (ADESOS) and psoriasis (IASOS). These studies were designed to evaluate the efficacy and safety of different doses of this compound and to identify the optimal dose for Phase 3 development.

Atopic Dermatitis: The ADESOS Study

The ADESOS study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of this compound in adults with moderate-to-severe atopic dermatitis.[4]

Experimental Protocol: ADESOS Study Design

-

Participants: Adults with a diagnosis of atopic dermatitis for at least one year, an Investigator's Global Assessment (IGA) score of ≥3, an Eczema Area and Severity Index (EASI) score of ≥16, and a body surface area (BSA) involvement of ≥10%.[5][6]

-

Intervention: Patients were randomized to receive this compound (20 mg, 30 mg, or 40 mg) or placebo twice daily for 16 weeks.[4]

-

Primary Endpoint: The primary endpoint was the percentage of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.[4]

-

Secondary Endpoints: Key secondary endpoints included the mean change from baseline in EASI score and the proportion of patients achieving a 75% improvement in EASI score (EASI-75) at week 16.[7]

Data Summary: ADESOS Efficacy and Safety

Efficacy Results at Week 16

| Endpoint | Placebo | This compound 20 mg | This compound 30 mg | This compound 40 mg |

| IGA 0/1 Responders (%) | 9.5% | 26.3% | 24.3% | 30.9% |

| Mean % Change in EASI | -50.4% | -55.1% | -52.2% | -61.4% |

Safety and Tolerability

The most common treatment-emergent adverse events (TEAEs) were diarrhea, nausea, and headache.[5] These events were generally mild to moderate in severity and occurred more frequently in the first few weeks of treatment.[5]

Psoriasis: The IASOS Study

The IASOS study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of a modified-release formulation of this compound in adults with moderate-to-severe plaque psoriasis.[8]

Experimental Protocol: IASOS Study Design

-

Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis with a Psoriasis Area and Severity Index (PASI) score ≥12, an IGA score ≥3, and BSA involvement ≥10%.

-

Intervention: Patients were randomized to receive this compound (20 mg, 30 mg, or 40 mg) or placebo twice daily for 16 weeks.[9]

-

Primary Endpoint: The primary endpoint was the mean percentage change in PASI score from baseline to week 16.[8]

-

Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving at least a 75% improvement in PASI score (PASI-75) and a 90% improvement in PASI score (PASI-90) at week 16.[9]

Data Summary: IASOS Efficacy and Safety

Efficacy Results at Week 16

| Endpoint | Placebo | This compound 20 mg | This compound 30 mg | This compound 40 mg |

| Mean % Change in PASI | -17.3% | -52.6% | -63.7% | -52.6% to -63.7% |

| PASI-75 Responders (%) | 16.5% | 39.5% | 49.0% | 39.5% to 49.0% |

| PASI-90 Responders (%) | 8.3% | 22.0% | 28.3% | 22.0% to 28.3% |

Safety and Tolerability

The safety profile of this compound in the IASOS study was consistent with that observed in the ADESOS study and with the known safety profile of the PDE4 inhibitor class. The most frequently reported TEAEs were gastrointestinal events (diarrhea and nausea) and headaches, which were predominantly mild and transient.

Defining the Therapeutic Window

The therapeutic window of a drug is the range of doses that produces a therapeutic effect without causing significant toxicity. The data from the preclinical and clinical studies of this compound help to define this window for immunologic diseases.

The Phase 2b studies indicate that this compound doses between 20 mg and 40 mg twice daily provide a clinically meaningful therapeutic effect in both atopic dermatitis and psoriasis. The dose-dependent efficacy, coupled with a manageable safety profile characterized by primarily mild and transient adverse events, suggests a favorable therapeutic window for this dose range. The higher potency and selectivity of this compound for PDE4B and PDE4D may contribute to this improved therapeutic index compared to earlier-generation PDE4 inhibitors.

Conclusion

This compound has demonstrated a promising therapeutic window for the treatment of immunologic diseases, supported by a strong foundation of preclinical and clinical data. Its selective mechanism of action, leading to broad anti-inflammatory effects, translates into significant clinical efficacy in both atopic dermatitis and psoriasis. The consistent and manageable safety profile across the clinically effective dose range positions this compound as a potentially valuable oral treatment option for patients with these chronic inflammatory conditions. Further investigation in Phase 3 clinical trials is underway to confirm these findings and further delineate the long-term safety and efficacy of this compound.

References

- 1. uniontherapeutics.com [uniontherapeutics.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniontherapeutics.com [uniontherapeutics.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound, a phosphodiesterase 4B/D inhibitor, in moderate-to-severe atopic dermatitis: efficacy and safety from a multicentre randomized placebo-controlled phase IIb dose-ranging study (ADESOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniontherapeutics.com [uniontherapeutics.com]

Orismilast: A Potential First-in-Class Oral Treatment for Atopic Dermatitis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Atopic Dermatitis (AD) is a chronic inflammatory skin disease with a significant unmet need for safe and effective oral therapies. Orismilast, a next-generation, high-potency phosphodiesterase 4 (PDE4) inhibitor, is emerging as a promising first-in-class oral treatment. By selectively targeting PDE4B and PDE4D subtypes linked to inflammation, this compound acts early in the inflammatory cascade to induce a broad range of anti-inflammatory effects across multiple cytokines. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the pivotal results from the ADESOS Phase 2b clinical trial. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential to reshape the AD treatment landscape.

Mechanism of Action: Selective PDE4B/D Inhibition

This compound exerts its therapeutic effect by selectively inhibiting phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory process.[1][2] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), an important secondary messenger that modulates the activity of immune cells.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[2] This activation leads to the downregulation of a wide array of pro-inflammatory cytokines and mediators involved in the pathogenesis of atopic dermatitis, including those in the Th1, Th2, and Th17 pathways.[1][3][4]

A key differentiating factor for this compound is its high potency and selectivity for the PDE4B and PDE4D subtypes, which are predominantly involved in driving inflammation.[1][2][3][5] This targeted approach is designed to maximize anti-inflammatory efficacy while potentially improving the safety and tolerability profile compared to less selective, first-generation PDE4 inhibitors.[3][5] Preclinical studies have confirmed that this compound is a more potent inhibitor of these key PDE subtypes compared to apremilast.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. uniontherapeutics.com [uniontherapeutics.com]

- 4. uniontherapeutics.com [uniontherapeutics.com]

- 5. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of this compound, a next generation PDE4 inhibitor | Medfyle [medfyle.com]

Orismilast for Hidradenitis Suppurativa: A Technical Guide to Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful nodules, abscesses, and sinus tracts, significantly impacting patients' quality of life.[1] The pathophysiology of HS is complex, involving follicular occlusion and a dysregulated immune response with elevated levels of pro-inflammatory cytokines.[2] Orismilast is a next-generation, orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) with high potency and selectivity for PDE4B and PDE4D subtypes, which are linked to inflammation.[3] By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the expression of a broad range of inflammatory mediators.[4] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound for the treatment of hidradenitis suppurativa.

Mechanism of Action and Preclinical Pharmacology

This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4, particularly the PDE4B and PDE4D subtypes that are highly expressed in immune cells.[4] This inhibition leads to an increase in intracellular cAMP, which subsequently downregulates the inflammatory response. This compound has been shown to potently inhibit Th1, Th2, and Th17 pathways, which are implicated in the pathogenesis of various inflammatory skin diseases, including HS.[3]

In Vitro PDE4 Inhibition

This compound has demonstrated potent and selective inhibition of PDE4 subtypes in vitro. A profiling assay of this compound against a panel of PDEs confirmed its high selectivity for PDE4.[4] Further analysis of its inhibitory activity against PDE4 splice variants revealed high potency, particularly for the B and D subtypes, as detailed in the table below.

| PDE4 Subtype Splice Variant | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) |

| PDE4A10 | 52 | 140 |

| PDE4B1 | 16 | 61 |

| PDE4B2 | 6 | 97 |

| PDE4B3 | 3 | 117 |

| PDE4C2 | 104 | 244 |

| PDE4D1 | 9 | 44 |

| PDE4D2 | 9 | 54 |

| PDE4D3 | 8 | 54 |

| PDE4D7 | 3 | 50 |

| Data from a PDE4 profiling assay.[4] |

Ex Vivo Cytokine Inhibition

The anti-inflammatory activity of this compound has been demonstrated through its ability to inhibit the release of pro-inflammatory cytokines from human immune cells. In ex vivo assays using human whole blood and peripheral blood mononuclear cells (PBMCs), this compound potently inhibited TNF-α release.[4]

| Assay | Stimulation | This compound IC50 | Apremilast IC50 |

| Human Whole Blood | αCD3/αCD28 | 30 nmol/L | 432 nmol/L |

| Human PBMCs | LPS | 10 nmol/L | 52 nmol/L |

| IC50 values for TNF-α inhibition.[4] |

Furthermore, in a study on psoriasis, this compound treatment led to a significant reduction in key inflammatory proteins in the skin, including those of the Th1 and Th17 pathways. At week 16, patients treated with this compound (20 mg and 30 mg twice daily) showed a 51-52% reduction in IL-17A and a 60-66% reduction in TNF-α in lesional skin.[1][5]

Preclinical In Vivo Model

A murine model of chronic oxazolone-induced ear skin inflammation was utilized to evaluate the in vivo efficacy of this compound. Oral administration of this compound at doses of 10 and 30 mg/kg resulted in a significant reduction in ear thickness and levels of inflammatory cytokines in the ear tissue, including TNF-α, IFN-γ, IL-4, and IL-5.[6]

Clinical Development in Hidradenitis Suppurativa: The OSIRIS Trial

The OSIRIS trial was a Phase 2a, open-label, single-center, single-arm, proof-of-concept study designed to evaluate the efficacy, safety, and tolerability of oral this compound in adult patients with mild, moderate, or severe HS.[6]

Experimental Protocol: OSIRIS Trial

-

Study Design: A Phase 2a, open-label, single-arm, prospective, investigator-initiated trial.[6]

-

Patient Population: 20 adult patients with mild (n=4), moderate (n=8), or severe (n=8) hidradenitis suppurativa.[7]

-

Inclusion Criteria: Patients aged 18 years or older with a diagnosis of HS for at least one year, with lesions in at least two distinct anatomical areas, a total abscess and inflammatory nodule (AN) count of ≥ 2, and a draining fistula count of ≤ 30.[8]

-

Treatment: Oral this compound administered twice daily for 16 weeks. The dosing was initially designed for rapid escalation to 40 mg twice daily, but was later amended to a more individualized approach with a slower titration and a lower final dose to improve tolerability.[7]

-

Primary Endpoint: The primary outcome was the percent change from baseline in the total count of abscesses and inflammatory nodules (AN count) at week 16.[9]

-

Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR), changes in the International Hidradenitis Suppurativa Severity Score (IHS4), and patient-reported outcomes such as pain and quality of life.[9]

Clinical Efficacy

The OSIRIS trial demonstrated clinically relevant improvements in patients with HS who completed the 16-week treatment period (n=9).[9]

| Efficacy Outcome | Result for Treatment Completers (n=9) |

| Mean Reduction in AN Count | 33.1%[9] |

| HiSCR50 Achievement | 67%[9] |

| HiSCR75 Achievement | 44% |

| HiSCR100 Achievement | 22% |

| Mean Reduction in IHS4 Score | 43.8% (from a mean of 19.8 to 10.0) |

| Mean Reduction in Skin-Related Pain | 48.2% |

| Improvement in DLQI Score | 39.6% reduction |

| HiSCR50: At least a 50% reduction in the total AN count, with no increase in abscess count and no increase in draining fistula count relative to baseline.[9] | |

| DLQI: Dermatology Life Quality Index. |

Of the patients who discontinued the trial prematurely (n=11), 27% achieved HiSCR50.[9]

Safety and Tolerability

The safety profile of this compound in the OSIRIS trial was consistent with the known profile of PDE4 inhibitors. The most frequently reported adverse drug reactions were gastrointestinal in nature, including diarrhea, loose stool, abdominal pain, nausea, and vomiting, as well as headache and dizziness.[7] The majority of these adverse events were mild to moderate in severity and typically occurred within the first four weeks of treatment.[7] No new safety signals were identified. The initial rapid dose escalation led to a higher rate of discontinuation due to adverse events, which prompted a protocol amendment to a slower, individualized titration schedule.[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

Caption: this compound inhibits PDE4B/D, leading to increased cAMP and reduced pro-inflammatory cytokine production.

OSIRIS Clinical Trial Workflow

Caption: Workflow of the OSIRIS Phase 2a clinical trial for this compound in hidradenitis suppurativa.

Conclusion

The preclinical and Phase 2a clinical data for this compound in hidradenitis suppurativa are promising. As a potent and selective PDE4B/D inhibitor, this compound has demonstrated a robust anti-inflammatory profile, effectively reducing key cytokines implicated in HS pathogenesis. The OSIRIS trial provided proof-of-concept for the clinical efficacy of this compound in patients with mild to severe HS, showing meaningful improvements in inflammatory lesion counts, disease severity, and patient-reported outcomes. While the safety profile is consistent with the PDE4 inhibitor class, the need for individualized dose titration to manage gastrointestinal side effects was a key learning from the Phase 2a study. Further larger, randomized controlled trials are warranted to confirm these findings and to further establish the role of this compound as a potential new oral treatment option for patients with hidradenitis suppurativa. The FDA has granted Fast Track designation for this compound for the treatment of moderate to severe HS, which may help expedite its development.

References

- 1. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. erepo.uef.fi [erepo.uef.fi]

- 3. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UNION therapeutics announces positive topline results from the OSIRIS investigator-initiated proof-of-concept study of oral this compound in patients with hidradenitis suppurativa [prnewswire.com]

- 6. dermatologytimes.com [dermatologytimes.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. This compound for the treatment of mild to severe hidradenitis suppurativa: Week 16 data from OSIRIS, a Phase 2a, open-label, single-centre, single-arm, dose-finding clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniontherapeutics.com [uniontherapeutics.com]

Orismilast: A Deep Dive into its Mechanism of Action in Chronic Inflammatory Skin Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orismilast is an emerging second-generation, orally administered small molecule that is carving a niche in the treatment of chronic inflammatory skin diseases. As a potent and selective inhibitor of phosphodiesterase 4 (PDE4), particularly the PDE4B and PDE4D subtypes, this compound modulates the inflammatory cascade at a critical upstream juncture. This targeted action leads to a broad spectrum of anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates a host of pro-inflammatory cytokines implicated in the pathogenesis of conditions such as psoriasis and atopic dermatitis. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

The central tenet of this compound's therapeutic effect lies in its ability to selectively inhibit PDE4, an enzyme responsible for the degradation of cAMP.[1] In chronic inflammatory skin diseases, the expression of PDE4 is often upregulated in immune and skin cells.[2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which subsequently modulates the transcription of numerous genes, leading to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[2]

This compound exhibits a high degree of selectivity for PDE4B and PDE4D subtypes, which are predominantly linked to inflammation.[3][4] This selectivity is thought to contribute to its favorable therapeutic window, potentially offering improved efficacy and tolerability compared to less selective PDE4 inhibitors.[4]

Quantitative Data on this compound's Potency and Efficacy

The potency and efficacy of this compound have been quantified in a series of preclinical and clinical studies. These data highlight its selective and potent inhibition of PDE4 and its significant impact on key inflammatory markers.

Table 1: In Vitro PDE4 Inhibition

| PDE4 Subtype | This compound IC50 (nmol/L) |

| PDE4B variants | 3–16 |

| PDE4D variants | 3–16 |

| PDE4C2 | 104 |

| Data from a radiometric assay.[5] |

Table 2: Ex Vivo Cytokine Inhibition in Human Cells

| Cell Type | Cytokine | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) |

| PBMCs | TNFα | 10 | 52 |

| Whole Blood | TNFα | 30 | 432 |

| IC50 values for the suppression of TNFα.[5] |

Table 3: Cytokine Reduction in a Murine Model of Skin Inflammation

| Cytokine | Reduction with this compound (10 and 30 mg/kg) |

| IL-1β | Significant |

| IL-4 | Significant |

| IL-5 | Significant |

| TNFα | Significant |

| IFNγ | Significant |

| mKC (murine keratinocyte-derived chemokine) | Significant |

| Results from a chronic oxazolone-induced ear inflammation model. Both doses significantly lowered ear-tissue cytokines.[5] |

Table 4: Clinical Efficacy in Psoriasis (IASOS Phase 2b Study)

| Biomarker | Dose | Percent Reduction at Week 16 |

| IL-17A | 20 mg bid | 52% |

| 30 mg bid | 51% | |

| TNFα | 20 mg bid | 66% |

| 30 mg bid | 60% | |

| CCL20 | 20 mg bid | 41% |

| 30 mg bid | 54% | |

| Data from analysis of tape-strip samples from lesional skin.[6] A 98% reduction in IL-17A was associated with a PASI75 response.[6][7] |

Table 5: Clinical Efficacy in Atopic Dermatitis (ADESOS Phase 2b Study)

| Endpoint | This compound 20mg | This compound 30mg | This compound 40mg | Placebo |

| IGA score of 0/1 at Week 16 | 26.3% | 24.3% | 30.9% | 9.5% |

| Mean % change in EASI at Week 16 | -55.1% | -52.2% | -61.4% | -50.4% |

| IGA: Investigator Global Assessment; EASI: Eczema Area and Severity Index.[3][8] |

Impact on Inflammatory Signaling Pathways

This compound exerts a broad anti-inflammatory effect by modulating multiple T-helper (Th) cell signaling pathways that are central to the pathogenesis of chronic inflammatory skin diseases.[4]

-

Th1 Pathway: this compound inhibits the production of key Th1 cytokines, including TNFα and IFNγ.[1][5]

-

Th2 Pathway: It also downregulates Th2 cytokines such as IL-4, IL-5, and IL-13, which are particularly relevant in atopic dermatitis.[5]

-

Th17 Pathway: this compound potently suppresses the Th17 pathway by reducing the levels of IL-17A, IL-22, and IL-23.[1][5] This is a critical pathway in the pathology of psoriasis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mode of action of this compound.

In Vitro PDE4 Inhibition Assay

-

Objective: To determine the potency and selectivity of this compound against various PDE enzymes.

-

Methodology: A radiometric assay was employed to measure the enzymatic activity of different PDE4 subtype splice variants.[4] Partially purified PDE enzymes were obtained through clonal cDNA expression in an insect cell system.[4] The assay measures the conversion of radiolabeled cAMP to AMP in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated. For broader PDE selectivity profiling, the IMAP (Immobilized Metal Affinity Particle) technology was utilized for most PDE subtypes, with a radiometric assay used for PDE6-AB.[9]

Ex Vivo Cytokine Secretion Assay

-

Objective: To assess the effect of this compound on cytokine production in human immune cells.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) or whole blood were used.[5][8] The cells were stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound. After an incubation period, the supernatant was collected, and the concentrations of various cytokines (e.g., TNFα, IFNγ, IL-4, IL-5, IL-13, IL-22, IL-23) were measured using techniques such as ELISA or multiplex bead arrays.[5][8]

In Vivo Murine Model of Chronic Skin Inflammation

-

Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of chronic skin inflammation.

-

Methodology: A chronic oxazolone-induced ear inflammation model in mice was utilized.[5][8] Mice were sensitized by topical application of oxazolone.[10][11] After a sensitization period, the ears were challenged with a lower concentration of oxazolone to induce a chronic inflammatory response.[10][11] this compound was administered orally at different doses (e.g., 10 and 30 mg/kg).[5] The primary endpoint was the measurement of ear thickness as an indicator of inflammation.[5] At the end of the study, ear tissue was collected for the analysis of inflammatory cytokine levels.[5]

Conclusion

This compound's mode of action is characterized by its potent and selective inhibition of PDE4B and PDE4D, leading to increased intracellular cAMP and a broad downregulation of pro-inflammatory cytokines across the Th1, Th2, and Th17 pathways. This mechanism has been substantiated by robust preclinical and clinical data, demonstrating significant reductions in key biomarkers of inflammation and translating to clinical efficacy in psoriasis and atopic dermatitis. The targeted nature of this compound holds promise for a favorable safety and tolerability profile, positioning it as a potentially valuable oral therapeutic option for patients with chronic inflammatory skin diseases. Further research and ongoing clinical trials will continue to delineate the full therapeutic potential of this next-generation PDE4 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xtalks.com [xtalks.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. reachrx.ai [reachrx.ai]

- 6. This compound, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniontherapeutics.com [uniontherapeutics.com]

- 8. Pharmacology of this compound, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Profile of Orismilast in In-Vitro Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in-vitro anti-inflammatory properties of Orismilast, a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document provides a comprehensive resource for professionals in the field of immunology and drug development.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] PDE4 is the predominant cAMP-specific PDE in immune cells.[1] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[1][4][5] The primary anti-inflammatory effects of this compound are attributed to its potent inhibition of PDE4B and PDE4D subtypes, which are key drivers of inflammation.[1][2][3][6]

Quantitative Analysis of In-Vitro Efficacy

The potency and selectivity of this compound have been quantified through various in-vitro and ex-vivo assays. The following tables summarize the key findings, including its inhibitory activity against PDE4 subtypes and its impact on cytokine production in human cells.

Table 1: this compound IC50 Values for PDE4 Subtypes

The half-maximal inhibitory concentration (IC50) values demonstrate this compound's potent and selective inhibition of PDE4B and PDE4D splice variants.[1][2][3][6] In comparison to Apremilast, this compound shows a significantly higher potency.

| PDE4 Subtype | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) | Fold Difference |

| PDE4B Variants | 3 - 16 | Not explicitly stated, but this compound is 2-40 fold more potent | 2-40x more potent |

| PDE4D Variants | 3 - 16 | Not explicitly stated, but this compound is 2-40 fold more potent | 2-40x more potent |

| PDE4A10 | ~52 | Not explicitly stated | - |

| PDE4C2 | ~104 | Not explicitly stated | - |

Data sourced from in-vitro radiometric assays.[1][2][3][6]

Table 2: Inhibition of TNFα Release in Human Cells

This compound demonstrates superior potency in inhibiting Tumor Necrosis Factor-alpha (TNFα) release compared to Apremilast in ex-vivo human cell models.

| Cell Model & Stimulus | This compound IC50 (nmol/L) | Apremilast IC50 (nmol/L) | Fold Difference |

| Human PBMCs (LPS-induced) | 10 | 52 | 5.2x more potent |

| Human Whole Blood (αCD3/αCD28-induced) | 30 | 432 | 14.4x more potent |

Data from ex-vivo cytokine secretion assays.[1][6]

Table 3: Broad-Spectrum Cytokine Inhibition

This compound exhibits a broad anti-inflammatory profile by inhibiting the secretion of a wide range of cytokines associated with different T-helper (Th) cell lineages.[1][2][3]

| T-helper Lineage | Cytokines Inhibited by this compound |

| Th1 | TNFα, IFNγ |

| Th17 | IL-22, IL-23 |

| Th2 | IL-4, IL-5, IL-13 |

| Innate Cytokines | IL-1α, IL-1β |

This compound did not affect IL-8 secretion in LPS or αCD3 stimulated PBMCs.[1]

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key in-vitro and ex-vivo studies to characterize the anti-inflammatory effects of this compound.

PDE Enzymatic Activity Assays

Objective: To determine the selectivity and inhibitory potency of this compound against various PDE enzymes.

-

Method: A radiometric assay was utilized to determine the IC50 values of this compound against different PDE4 subtypes.[1][2][3] The general principle of this assay involves incubating the recombinant PDE enzyme with its radiolabeled substrate (e.g., [3H]-cAMP). The inhibitor (this compound) is added at varying concentrations. The amount of radiolabeled product (e.g., [3H]-AMP) is then quantified, typically after separation from the substrate using chromatography or binding to a solid phase. The IC50 is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%. For broader PDE profiling, the IMAP technology was used for most PDE subtypes, while a radiometric assay was used for PDE6-AB.[4]

Human Peripheral Blood Mononuclear Cells (PBMC) Cytokine Secretion Assay

Objective: To assess the effect of this compound on cytokine production in isolated immune cells.

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors.[1][2][3][6]

-

Stimulation: PBMCs were stimulated with Lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines, particularly TNFα.[1]

-

Treatment: this compound or a comparator (Apremilast) was added to the cell cultures at various concentrations prior to or concurrently with stimulation.

-

Cytokine Measurement: After a specified incubation period, the cell culture supernatants were collected. The concentration of secreted cytokines (e.g., TNFα) was measured using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Viability: Cell viability was assessed to ensure that the observed reduction in cytokine levels was not due to cytotoxicity.[1]

Human Whole Blood Cytokine Secretion Assay

Objective: To evaluate the anti-inflammatory effects of this compound in a more physiologically relevant ex-vivo model that includes all blood components.

-

Sample: Freshly drawn human whole blood from healthy donors was used.[1][2][3][6]

-

Stimulation: T-cell dependent inflammation was induced using anti-CD3 and anti-CD28 antibodies (αCD3/αCD28), which cross-link the T-cell receptor and co-stimulatory molecules, respectively, leading to T-cell activation and cytokine release.[1]

-

Treatment: this compound or a comparator was added to the whole blood samples.

-

Cytokine Measurement: Following incubation, plasma was separated, and cytokine levels were quantified using appropriate immunoassays.

Conclusion